Nazartinib - 1508250-71-2

Nazartinib

Catalog Number: EVT-287229
CAS Number: 1508250-71-2
Molecular Formula: C26H31ClN6O2
Molecular Weight: 495.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nazartinib (EGF816) is a third-generation, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) [, ]. This classification denotes its design to overcome resistance mechanisms developed against earlier generations of EGFR-TKIs []. Specifically, Nazartinib demonstrates potent inhibition against EGFR harboring activating mutations, including exon 19 deletions (Del19), L858R, and the T790M resistance mutation [, , , ].

Future Directions
  • Optimizing Treatment Strategies: Further investigations are needed to refine its clinical application, including optimal dosing schedules, patient selection criteria, and combination strategies to maximize efficacy and manage resistance [, , , , , , ].
  • Overcoming Resistance Mechanisms: Understanding and addressing the development of resistance to Nazartinib, including tertiary EGFR mutations, bypass pathway activation, and histological transformations, will be crucial for improving long-term treatment outcomes [].
  • Exploring Applications in Other Cancer Types: Given its potent inhibition of mutant EGFR, investigating the therapeutic potential of Nazartinib in other cancer types driven by EGFR mutations, such as glioblastoma and colorectal cancer, holds promise [].

Osimertinib

Compound Description: Osimertinib is a third-generation, irreversible EGFR-TKI. It demonstrates efficacy against EGFR-mutated NSCLC, including tumors harboring the T790M resistance mutation. [, , , , ] Osimertinib received full FDA approval in March 2017 for targeting the EGFR T790M resistance mutation and as first-line therapy for EGFR-mutated NSCLC. []

Relevance: Osimertinib is frequently compared to Nazartinib in research due to their shared target (EGFR) and their development as third-generation EGFR-TKIs. [, , , , ] Studies have explored their comparative efficacy against different EGFR mutations, revealing both similarities and differences in their activity profiles. []

Erlotinib

Compound Description: Erlotinib is a first-generation EGFR-TKI used in the treatment of EGFR-mutated NSCLC. [, , , ]

Relevance: Erlotinib, as a first-generation EGFR-TKI, provides a point of comparison for understanding the advancements offered by later-generation inhibitors like Nazartinib. Studies frequently include Erlotinib as a reference compound to highlight the improved efficacy and resistance profiles of newer agents. [, , ]

Afatinib

Compound Description: Afatinib is a second-generation, irreversible EGFR-TKI that targets both wild-type and mutated EGFR, including exon 19 deletions and the L858R mutation. [, , , , ] Afatinib has shown significant efficacy against certain less common EGFR mutations, including G719X and L861Q. []

Relevance: Afatinib, being a second-generation EGFR-TKI, serves as a benchmark against which the efficacy and safety of Nazartinib can be compared. [, , ] Studies have explored their respective activity profiles against various EGFR mutations, providing insights into their potential advantages and limitations. []

Gefitinib

Compound Description: Gefitinib is a first-generation EGFR-TKI used for treating EGFR-mutated NSCLC. [, , ] Similar to Erlotinib, Gefitinib serves as a reference point in research evaluating the efficacy and resistance profiles of newer EGFR-TKIs. [, , ]

Relevance: Gefitinib represents an earlier generation of EGFR-TKIs, and its inclusion in studies alongside Nazartinib allows for a comparative analysis of their activity and potential clinical benefits in EGFR-mutated NSCLC. [, ]

Dacomitinib

Compound Description: Dacomitinib is a second-generation, irreversible EGFR-TKI that targets both wild-type and mutated forms of EGFR. [, ] It is currently under investigation for its efficacy in EGFR-mutated NSCLC. [, ]

Relevance: Dacomitinib, as a second-generation EGFR-TKI, is often included in studies alongside Nazartinib to compare their effectiveness against different EGFR mutations and assess their potential advantages and disadvantages. [, ]

Relevance: Rociletinib, as a third-generation EGFR-TKI, shares similarities with Nazartinib in its intended target and mechanism of action. [, , ] The comparison of these compounds highlights the complexities and challenges in developing effective and safe therapies for EGFR-mutated NSCLC. []

Olmutinib (HM61713)

Compound Description: Olmutinib (HM61713) is another third-generation EGFR-TKI under development for treating EGFR-mutated NSCLC, particularly those harboring the T790M resistance mutation. [, , ]

Relevance: Similar to other third-generation inhibitors, Olmutinib's inclusion in studies alongside Nazartinib helps in understanding the comparative efficacy and potential clinical utility of different agents within this class. [, , ]

Poziotinib

Compound Description: Poziotinib is an irreversible EGFR-TKI that demonstrates inhibitory activity against a broad range of EGFR mutations, including exon 20 insertions. [, , ]

Relevance: Poziotinib's ability to target exon 20 insertions, a subset of EGFR mutations often resistant to first- and second-generation EGFR-TKIs, makes it relevant to Nazartinib. [, , ] Studies comparing their activity profiles against these challenging mutations provide valuable insights for developing personalized treatment strategies. [, ]

AP32788/TAK-788

Compound Description: AP32788/TAK-788 is an irreversible EGFR-TKI specifically designed to target EGFR exon 20 insertions. [] Its high selectivity for these mutations makes it a potentially valuable therapeutic option for patients with NSCLC harboring these specific genetic alterations. []

Relevance: AP32788/TAK-788 shares a common target with Nazartinib, specifically EGFR exon 20 insertions. [] Research comparing their preclinical and clinical activity profiles against these mutations helps to determine the most effective treatment strategies for NSCLC patients. []

TAS6417

Compound Description: TAS6417 is an irreversible EGFR-TKI currently under investigation for its potential to inhibit EGFR exon 20 insertions. [] Its preclinical activity against these mutations makes it a promising candidate for further development as a targeted therapy for NSCLC. []

Relevance: Like Nazartinib, TAS6417 targets EGFR exon 20 insertions, a subset of EGFR mutations with limited treatment options. [] The exploration of both compounds in research contributes to the understanding and development of novel therapeutic strategies for NSCLC. []

Neratinib

Compound Description: Neratinib is an irreversible pan-ERBB inhibitor, meaning it targets multiple members of the ERBB family of receptor tyrosine kinases, including EGFR, HER2, and HER4. [] It is currently approved for treating certain types of breast cancer. []

Relevance: While not directly targeting the same EGFR mutations as Nazartinib, Neratinib's broad activity against the ERBB family makes it relevant in the context of understanding potential resistance mechanisms. [] The emergence of resistance through the activation of alternative pathways or cross-talk between different receptor tyrosine kinases is an important consideration in the development of targeted therapies. []

Trametinib

Compound Description: Trametinib is a selective inhibitor of MEK1 and MEK2, key components of the MAPK signaling pathway. [, ] The MAPK pathway is frequently activated in cancer, and its inhibition represents a potential therapeutic strategy. [, ]

Relevance: Trametinib's relevance to Nazartinib stems from its potential use in combination therapies. [, ] Preclinical studies and clinical trials are investigating the combined effects of EGFR inhibition (using Nazartinib) and MEK inhibition (using Trametinib) in EGFR-mutated NSCLC, aiming to enhance efficacy and overcome resistance mechanisms. [, ]

Ribociclib (LEE011)

Compound Description: Ribociclib (LEE011) is a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). [] It is currently approved, in combination with other therapies, for treating certain types of breast cancer. []

Relevance: Ribociclib's relevance to Nazartinib lies in its potential as a combination therapy partner. [] Preclinical studies have explored the synergistic effects of combining CDK4/6 inhibition (using Ribociclib) with EGFR inhibition (using Nazartinib) in various cancer models, including NSCLC, with promising results. []

Overview

Nazartinib is a novel compound primarily developed for the treatment of cancers driven by mutations in the epidermal growth factor receptor (EGFR). It belongs to a class of targeted therapies that inhibit specific pathways involved in tumor growth and proliferation. Nazartinib is particularly noted for its potential to provide effective treatment with fewer side effects compared to traditional chemotherapeutics.

Source

Nazartinib was first synthesized and characterized in research aimed at developing more effective therapies for EGFR-driven malignancies. The compound has undergone various phases of clinical trials to evaluate its safety, pharmacokinetics, and efficacy in patients with advanced cancers.

Classification

Nazartinib is classified as a small molecule inhibitor targeting the EGFR pathway. It is designed to selectively inhibit mutant forms of EGFR, which are often implicated in non-small cell lung cancer and other solid tumors.

Synthesis Analysis

Methods

The synthesis of Nazartinib involves several key steps, typically starting from readily available chemical precursors. The synthesis can be achieved through nucleophilic substitution reactions, condensation reactions, and hydrogenation processes.

  1. Nucleophilic Substitution: Initial steps often involve the formation of intermediate compounds through nucleophilic substitution reactions.
  2. Hydrogenation: Some intermediates undergo hydrogenation to introduce amino functionalities.
  3. Condensation Reactions: Final products are typically formed through condensation reactions involving carboxylic acids and amines.

Technical Details

The synthetic route for Nazartinib includes the use of palladium catalysis for certain transformations, which enhances the efficiency of the reactions while maintaining high yields. The synthesis is optimized for both yield and purity, ensuring that the final product meets pharmaceutical standards.

Molecular Structure Analysis

Structure

Nazartinib has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structure includes a trifluoromethyl group and a pyrimidine ring, which are critical for its interaction with the target protein.

Data

The molecular formula of Nazartinib is C₁₈H₁₈F₃N₅O. Its molecular weight is approximately 385.37 g/mol. The compound's three-dimensional conformation allows it to effectively bind to mutant forms of EGFR, facilitating its inhibitory action.

Chemical Reactions Analysis

Reactions

Nazartinib undergoes various chemical reactions during its synthesis, including:

  1. Nucleophilic Aromatic Substitution: This reaction is pivotal in forming key intermediates.
  2. Hydrogenation: Reductive processes introduce necessary functional groups.
  3. Esterification and Condensation: These reactions finalize the structure by forming stable linkages between different parts of the molecule.

Technical Details

The reaction conditions are carefully controlled, including temperature, solvent choice, and catalyst use, to optimize yield and minimize byproducts. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.

Mechanism of Action

Process

Nazartinib exerts its therapeutic effects by selectively binding to mutant forms of EGFR, inhibiting their kinase activity. This inhibition blocks downstream signaling pathways that promote cell proliferation and survival.

Data

In vitro studies have demonstrated that Nazartinib effectively reduces cell viability in cancer cell lines harboring specific EGFR mutations. The compound's selectivity for these mutants minimizes effects on normal cells, contributing to a better safety profile compared to non-selective therapies.

Physical and Chemical Properties Analysis

Physical Properties

Nazartinib appears as a white to off-white solid at room temperature. It has a moderate solubility in organic solvents and limited solubility in water, which influences its formulation for clinical use.

Chemical Properties

  • Melting Point: The melting point of Nazartinib is typically around 150-155 °C.
  • Stability: The compound exhibits good stability under standard storage conditions but may degrade under extreme pH or temperature conditions.
  • pKa: The pKa values indicate its acidic or basic nature, influencing its pharmacokinetic properties.
Applications

Scientific Uses

Nazartinib is primarily used in clinical settings for the treatment of patients with advanced non-small cell lung cancer driven by EGFR mutations. Ongoing research focuses on expanding its application to other malignancies associated with similar genetic alterations.

In addition to therapeutic applications, Nazartinib serves as a valuable tool in pharmacological research aimed at understanding EGFR-mediated signaling pathways and developing further targeted therapies with improved efficacy and safety profiles.

Properties

CAS Number

1508250-71-2

Product Name

Nazartinib

IUPAC Name

N-[7-chloro-1-[(3R)-1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide

Molecular Formula

C26H31ClN6O2

Molecular Weight

495.0 g/mol

InChI

InChI=1S/C26H31ClN6O2/c1-18-16-19(12-13-28-18)25(35)30-26-29-22-10-6-9-21(27)24(22)33(26)20-8-4-5-15-32(17-20)23(34)11-7-14-31(2)3/h6-7,9-13,16,20H,4-5,8,14-15,17H2,1-3H3,(H,29,30,35)/b11-7+/t20-/m1/s1

InChI Key

IOMMMLWIABWRKL-WUTDNEBXSA-N

SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

EGF816; EGF-816; EGF 816; NVS-816; NVS 816; NVS816; Nazartinib.

Canonical SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2C4CCCCN(C4)C(=O)C=CCN(C)C)C(=CC=C3)Cl

Isomeric SMILES

CC1=NC=CC(=C1)C(=O)NC2=NC3=C(N2[C@@H]4CCCCN(C4)C(=O)/C=C/CN(C)C)C(=CC=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.